Tosufloxacin exhibits a broad spectrum of antibacterial activity against both aerobic and anaerobic bacteria. It has shown effectiveness against various pathogens, including:
Additionally, it has been noted for its central nervous system penetration in animal studies, although human data remain limited .
The synthesis of tosufloxacin hydrochloride can be achieved through several methods:
Interaction studies have shown that tosufloxacin may exhibit various pharmacokinetic interactions when administered with other drugs. Its efficacy can be influenced by:
Research continues to explore these interactions to optimize treatment regimens involving tosufloxacin .
Tosufloxacin shares structural and functional similarities with other fluoroquinolone antibiotics. Notable compounds include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ciprofloxacin | Broad-spectrum activity; commonly used in UTI treatment | |
Moxifloxacin | Enhanced activity against anaerobes; longer half-life | |
Levofloxacin | S-enantiomer of ofloxacin; effective against respiratory pathogens |
Tosufloxacin stands out due to its specific activity against resistant strains and its unique side effect profile compared to other fluoroquinolones. Its effectiveness against Mycoplasma pneumoniae also highlights its specialized application in treating atypical pneumonia cases .
The synthesis of the critical intermediate ethyl 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate represents the cornerstone of tosufloxacin production. Multiple synthetic approaches have been developed and optimized for this key transformation [1] [3] [4].
The primary synthetic pathway involves a multistep acylation-cyclization sequence. The process begins with the preparation of an intermediate amino compound through the reaction of acetic anhydride, triethyl orthoformate, and fluorochloronicotinate with methanol and 2,4-difluoroaniline as starting materials [1]. The amination reaction proceeds under carefully controlled conditions, with the mixture heated to 100-130°C and refluxed for 2 hours. The mass ratio of fluorochloronicotinate to acetic anhydride to triethyl orthoformate to 2,4-difluoroaniline to methanol is maintained at 1:0.9:0.75:0.5125:3 to ensure optimal yield and purity [1].
Following the amination step, cyclization occurs through the addition of the amino compound to N,N-dimethylformamide under stirring conditions. The mixture is heated to 10-20°C until complete dissolution occurs, followed by filtration and cooling to below 20°C. Anhydrous potassium carbonate is then added, and the reaction proceeds at 10-20°C for 3-5 hours [1]. The mass ratio of the amino compound to anhydrous potassium carbonate to N,N-dimethylformamide is maintained at 1:0.35:4.0 for optimal results [1].
An alternative synthetic strategy employs a modified Gould-Jacobs reaction sequence. This method utilizes ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate as the starting material, which undergoes reaction with acetic anhydride and triethyl orthoformate under nitrogen atmosphere at temperatures between 130-140°C [5]. The intermediate vinyl ether formed during this process subsequently reacts with the appropriate amine to generate the desired cyclic compound [5].
Recent developments in synthetic methodology have introduced microwave-assisted approaches that significantly reduce reaction times while maintaining high yields. The microwave-assisted synthesis utilizes 1,1-carbonyldiimidazole (CDI) with ethyl malonate potassium and magnesium chloride under microwave irradiation at 70 watts and 140°C for 3.6 minutes [5]. This approach achieves yields of up to 93% with purities exceeding 98% [5].
Synthetic Route | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Acylation-Cyclization | Acetic anhydride, Triethyl orthoformate, Fluorochloronicotinate | 100-130°C, Reflux 2h | 75-85 | >95 |
Aminolysis-Substitution | 2,4-Difluoroaniline, Ethyl malonate derivatives | 10-20°C, 3-5h | 63-92 | 90-95 |
Modified Gould-Jacobs | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | 130-140°C, N₂ atmosphere | 55-90 | 85-92 |
Microwave-Assisted Synthesis | CDI, Ethyl malonate potassium, MgCl₂ | 70W, 140°C, 3.6 min | 93 | >98 |
One-Pot Synthesis | Acetic anhydride, Triethyl orthoformate, NH₃ | 100W, 100°C | 73-75 | 90-95 |
The microwave-assisted synthesis demonstrates superior efficiency in terms of both yield and purity while significantly reducing reaction time compared to conventional thermal methods [5]. The one-pot synthesis approach offers operational simplicity but with slightly lower yields compared to the stepwise methods [5].
The formation of tosufloxacin hydrochloride involves the protonation of the basic nitrogen atom in the pyrrolidine ring through interaction with hydrochloric acid. This salt formation process is critical for enhancing the water solubility and bioavailability of the parent compound [6] [7] [8].
The hydrochloride salt formation proceeds through a straightforward acid-base reaction mechanism. The 3-aminopyrrolidine moiety in tosufloxacin acts as a Lewis base, with the amino group serving as the proton acceptor site. The reaction follows classical Brønsted-Lowry acid-base theory, where hydrochloric acid donates a proton to the amino nitrogen [6] [8].
The equilibrium constant for salt formation can be calculated using the Henderson-Hasselbalch equation, taking into account the pKa values of both the drug substance and the acid. For tosufloxacin, the pKa of the amino group is approximately 5.9, while hydrochloric acid has a pKa of approximately -7 [7] [9]. This large difference in pKa values (ΔpKa > 4) ensures quantitative salt formation under appropriate conditions [9].
The stoichiometry of tosufloxacin hydrochloride formation follows a 1:1 molar ratio between the drug substance and hydrochloric acid [6] [7]. This stoichiometric relationship is maintained across various preparation methods and scales. The formation constant for the salt can be calculated using the relationship:
log K = pKa(base) - pKa(acid)
For tosufloxacin hydrochloride, this yields a formation constant (log K) in the range of 4.1-5.2, depending on the specific reaction conditions and medium [6] [7].
Several methods have been developed for optimizing the hydrochloride salt formation process:
Direct Hydrochloric Acid Addition: This method involves the direct addition of aqueous hydrochloric acid to a solution of tosufloxacin in an appropriate solvent. The reaction typically proceeds at 25-30°C with yields ranging from 85-92% [6].
Anion Exchange Method: This approach utilizes an anion exchange process where tosufloxacin is initially prepared as a different salt form, followed by treatment with hydrochloric acid to replace the original anion. This method typically yields 88-95% of the desired hydrochloride salt [6].
Controlled pH Precipitation: This technique involves careful pH adjustment of the reaction medium to optimize the precipitation of the hydrochloride salt. Buffered aqueous systems are employed to maintain precise pH control, typically resulting in yields of 82-89% [6].
Salt Formation Method | Stoichiometry | Reaction Medium | Temperature (°C) | Formation Constant (Log K) | Yield (%) |
---|---|---|---|---|---|
Direct HCl Addition | 1:1 (Drug:HCl) | Aqueous solution | 25-30 | 4.2-4.8 | 85-92 |
Anion Exchange | 1:1 (Drug:HCl) | Ethanol-water mixture | 50-60 | 4.5-5.1 | 88-95 |
Precipitation Method | 1:1 (Drug:HCl) | Organic solvent | 0-5 | 3.8-4.3 | 78-85 |
Crystallization from Ethanol | 1:1 (Drug:HCl) | Ethanol | 60-70 | 4.6-5.2 | 90-96 |
Controlled pH Method | 1:1 (Drug:HCl) | Buffered aqueous system | 25 | 4.1-4.7 | 82-89 |
The industrial-scale production of tosufloxacin hydrochloride requires careful consideration of multiple factors including solvent selection, catalyst systems, reaction conditions, and process optimization strategies [10] [11] [12] [13] [14].
The choice of solvent system plays a crucial role in determining reaction efficiency, product quality, and overall process economics. Several solvent systems have been evaluated for industrial-scale production:
N,N-Dimethylformamide (DMF) Systems: DMF has emerged as the preferred solvent for many synthetic steps due to its excellent solvating properties for both organic and inorganic reactants. DMF-based systems typically provide yields of 70% or higher in the key cyclization steps [1] [4] [15]. The polar aprotic nature of DMF facilitates nucleophilic substitution reactions and promotes efficient cyclization processes [15].
Acetonitrile-Based Systems: Acetonitrile serves as an alternative solvent system, particularly for reactions requiring lower dielectric constants. Acetonitrile systems typically provide good yields while offering easier product isolation and purification compared to DMF systems [13] [16].
Chloroalkane Solvents: Recent developments have introduced chloroalkane solvents for specific synthetic transformations. These solvents offer advantages in terms of reaction selectivity and product isolation, though they require careful handling due to environmental and safety considerations [4] [15].
Mixed Organic Solvent Systems: Industrial processes often employ mixed organic solvent systems to optimize both reaction efficiency and downstream processing. These systems can be tailored to specific reaction requirements and process constraints [13] [14].
The selection and optimization of catalyst systems is critical for achieving high yields and selectivity in industrial-scale production:
Base Catalysts: Potassium carbonate and cesium carbonate are widely employed as base catalysts in the cyclization reactions. Cesium carbonate typically provides superior results due to its higher basicity and better solubility in organic solvents [1] [4] [15]. The optimal catalyst loading is typically 1.5-2.0 equivalents relative to the limiting reagent [1].
Lewis Acid Catalysts: Aluminum chloride and titanium tetrachloride have been investigated as Lewis acid catalysts for specific transformations. These catalysts can promote cyclization reactions and improve reaction selectivity, though they require careful handling and purification procedures [17] [18].
Metal Complex Catalysts: Advanced catalyst systems employing metal complexes have been developed for specific synthetic transformations. These catalysts can provide enhanced selectivity and enable reactions under milder conditions [17] [18].
Industrial-scale production involves careful optimization of process parameters across different production scales:
Production Scale | Solvent System | Catalyst Type | Reaction Time (hours) | Overall Yield (%) | Production Cost (Relative) |
---|---|---|---|---|---|
Pilot Scale (10-50 kg) | DMF/Acetonitrile | K₂CO₃/Cs₂CO₃ | 8-12 | 65-75 | 1.0 |
Small Commercial (100-500 kg) | Ethanol/Water mixtures | Lewis acids (AlCl₃, TiCl₄) | 6-10 | 70-80 | 0.8 |
Large Commercial (1-5 tons) | Chloroalkane solvents | Base catalysts | 4-8 | 75-85 | 0.6 |
Industrial Scale (>5 tons) | Mixed organic solvents | Metal complex catalysts | 12-18 | 80-90 | 0.4 |
The data demonstrates that larger production scales generally achieve higher overall yields and lower relative production costs, though they require longer reaction times for complete conversion [12] [14] [19].
Several critical process parameters must be carefully controlled during industrial-scale production:
Temperature Control: Optimal reaction temperatures typically range from 75-85°C for the key synthetic transformations. Temperature control is critical for both yield optimization and selectivity [1] [12] [14].
Reaction Time: Complete conversion typically requires 6-8 hours under optimized conditions, though this can vary depending on the specific synthetic route and scale [12] [14].
Purification Methods: Industrial processes typically employ column chromatography followed by recrystallization to achieve the required product purity. Advanced purification techniques may be employed for higher-grade products [12] [14] [19].
Parameter | Optimal Range | Critical Impact | Optimization Level |
---|---|---|---|
Temperature Control | 75-85°C | Yield and selectivity | High |
Solvent Selection | DMF > Acetonitrile > Ethanol | Solubility and reaction rate | High |
Catalyst Loading | 1.5-2.0 equivalents | Catalyst efficiency | Medium |
Reaction Time | 6-8 hours | Complete conversion | Medium |
Purification Method | Column chromatography followed by recrystallization | Product purity | High |
Crystallization Conditions | Slow cooling from 80°C to 25°C | Crystal form and stability | High |
Tosufloxacin hydrochloride demonstrates a sophisticated dual-targeting mechanism against bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV [1] [2]. This fluoroquinolone exhibits balanced inhibitory activity against both target enzymes, which distinguishes it from earlier quinolone antibiotics that typically showed preferential targeting [3] [4].
The enzymatic binding studies reveal that tosufloxacin demonstrates potent inhibitory activity against both DNA gyrase and topoisomerase IV across various bacterial species [5]. In Staphylococcus aureus, tosufloxacin exhibits an IC₅₀ of 11.6 μg/mL against DNA gyrase and 3.89 μg/mL against topoisomerase IV, indicating approximately three-fold greater potency against the latter enzyme [5]. Similar patterns are observed in Escherichia coli and Streptococcus pneumoniae, where topoisomerase IV consistently demonstrates higher sensitivity to tosufloxacin inhibition [4] [5].
Comparative analysis with ciprofloxacin reveals tosufloxacin's superior enzymatic inhibition profile. Against Staphylococcus aureus DNA gyrase, tosufloxacin (IC₅₀ = 11.6 μg/mL) demonstrates 2.4-fold greater potency than ciprofloxacin (IC₅₀ = 27.8 μg/mL) [5]. For topoisomerase IV inhibition, tosufloxacin maintains its advantage with an IC₅₀ of 3.89 μg/mL compared to ciprofloxacin's 9.30 μg/mL [5]. When compared to moxifloxacin, tosufloxacin shows competitive inhibitory activity, with moxifloxacin demonstrating slightly superior potency against DNA gyrase but comparable activity against topoisomerase IV [5].
The dual-targeting mechanism of tosufloxacin involves the formation of stable ternary complexes with both DNA gyrase and topoisomerase IV in the presence of DNA [1] [3]. These complexes, termed "cleavable complexes," represent the molecular basis of tosufloxacin's bactericidal activity [1]. The drug intercalates at the enzyme-DNA interface, preventing the religation of transiently cleaved DNA strands and ultimately leading to bacterial cell death [3].
Research demonstrates that tosufloxacin's balanced dual inhibition contributes significantly to its reduced propensity for resistance development [1] [4]. Unlike fluoroquinolones that primarily target a single topoisomerase, tosufloxacin requires simultaneous mutations in both gyrA and parC genes to achieve clinically significant resistance levels [4]. This dual-targeting characteristic represents a significant advancement in fluoroquinolone design, as it effectively doubles the genetic barrier to resistance development [1].
The structure-activity relationship of tosufloxacin hydrochloride is fundamentally centered on its 1,8-naphthyridine core structure, which serves as the pharmacophore for its dual topoisomerase inhibitory activity [7] [8]. This bicyclic heteroaromatic system provides the essential framework for enzyme-DNA complex formation and determines the drug's antimicrobial spectrum and potency [9] [10].
The 1,8-naphthyridine nucleus of tosufloxacin contains several critical structural elements that are essential for biological activity [7] [8]. The carboxylic acid group at the C3 position and the carbonyl group at C4 together form the chelating pharmacophore responsible for magnesium coordination in the enzyme-DNA complex [7]. This metal-chelating capability is fundamental to fluoroquinolone mechanism of action, as it facilitates the formation of stable ternary complexes with topoisomerases [3].
The fluorine atom at the C6 position significantly enhances the antibacterial potency and spectrum of tosufloxacin compared to non-fluorinated quinolones [7] [11]. This substitution improves bacterial cell wall penetration, particularly in Gram-positive organisms, and contributes to the drug's enhanced activity against resistant strains [7]. The electron-withdrawing nature of fluorine also modulates the electronic distribution within the naphthyridine system, optimizing interactions with target enzymes [11].
The N1 position of tosufloxacin bears a 2,4-difluorophenyl substituent, which distinguishes it from other fluoroquinolones and contributes significantly to its unique pharmacological profile [7] [8]. This bulky aromatic substitution enhances binding affinity to both DNA gyrase and topoisomerase IV through additional π-π stacking interactions with aromatic amino acid residues in the enzyme active sites [7].
Comparative structure-activity studies demonstrate that modifications at the N1 position dramatically influence antimicrobial activity and target selectivity [7] [12]. Simple alkyl groups such as ethyl (as in nalidixic acid) provide basic antibacterial activity but limited spectrum [8]. Cyclopropyl substitution (as in ciprofloxacin and gemifloxacin) enhances potency and spectrum, while the difluorophenyl group in tosufloxacin represents an optimization for dual-targeting activity [7] [8].
The C7 position of tosufloxacin contains a 3-aminopyrrolidinyl group, which is crucial for its dual topoisomerase inhibitory activity [7] [8]. This heterocyclic substitution provides optimal geometric complementarity with both DNA gyrase and topoisomerase IV binding sites, enabling balanced dual targeting [7]. The amino group within the pyrrolidine ring contributes additional hydrogen bonding interactions with enzyme residues, enhancing binding affinity and selectivity [7].
Structure-activity relationship studies reveal that C7 substitutions significantly influence target preference and resistance profiles [7] [11]. Piperazinyl groups (as in enoxacin) tend to favor topoisomerase IV targeting, while pyrrolidinyl substitutions provide more balanced dual inhibition [7] [8]. The specific stereochemistry of the 3-aminopyrrolidinyl group in tosufloxacin optimizes interactions with conserved residues in both target enzymes [7].
The 1,8-naphthyridine core of tosufloxacin exhibits distinct electronic properties compared to quinoline-based fluoroquinolones [9] [8]. The additional nitrogen atom at the 8-position creates an electron-deficient aromatic system that enhances DNA intercalation and enzyme binding [9]. This electronic modification also influences the compound's physicochemical properties, including lipophilicity and membrane permeability [8].
Molecular modeling studies demonstrate that the specific arrangement of substituents on the tosufloxacin naphthyridine core creates an optimal three-dimensional pharmacophore for dual topoisomerase binding [7] [13]. The difluorophenyl group at N1 extends into hydrophobic pockets in both enzymes, while the C7 pyrrolidinyl group makes critical contacts with polar residues in the quinolone resistance-determining regions [7].
The structural modifications present in tosufloxacin also influence its metabolic stability and pharmacokinetic properties [7] [8]. The 1,8-naphthyridine core is generally more resistant to metabolic degradation than quinoline systems, contributing to improved oral bioavailability and tissue penetration [8]. The difluorophenyl substitution at N1 provides additional protection against metabolic oxidation, while the pyrrolidinyl group at C7 balances activity with appropriate clearance properties [7].
Table 2: Structure-Activity Relationship Analysis of 1,8-Naphthyridine Core Modifications
Modification Position | Substitution | Impact on Activity | Drug Examples |
---|---|---|---|
N1 Position | Ethyl group | Enhanced membrane penetration | Nalidixic acid |
N1 Position | Cyclopropyl group | Increased potency | Gemifloxacin |
N1 Position | Difluorophenyl group | Dual target optimization | Tosufloxacin |
C7 Position | Pyrrolidinyl group | Optimal topoisomerase binding | Tosufloxacin |
C7 Position | Piperazinyl group | Dual target selectivity | Enoxacin |
1,8-Naphthyridine Core | Fluorine at C6 | Critical for antibacterial activity | All fluoroquinolones |
1,8-Naphthyridine Core | Carboxylic acid at C3 | Essential pharmacophore | All naphthyridine antibiotics |
The development of resistance to tosufloxacin hydrochloride primarily occurs through chromosomal mutations in the quinolone resistance-determining regions of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively [14] [15] [6]. These mutations alter critical amino acid residues involved in drug-enzyme interactions, thereby reducing the binding affinity of tosufloxacin and compromising its inhibitory activity [6].
The most frequently observed resistance mutations in the gyrA gene occur at highly conserved amino acid positions within the quinolone resistance-determining region [15] [16] [17]. In Staphylococcus aureus, the predominant mutation involves substitution of serine at position 84 with leucine (Ser84→Leu), which accounts for approximately 35.9% of resistant isolates [18]. This mutation disrupts the water-metal ion bridge formation essential for tosufloxacin binding, resulting in 4-8 fold increases in minimum inhibitory concentrations [18].
In Escherichia coli and other Enterobacteriaceae, the most common gyrA mutations occur at serine 83 (Ser83→Leu) and aspartic acid 87 (Asp87→Asn or Asp87→Gly) [15] [17] [19]. The Ser83→Leu mutation represents the primary mechanism of low-level fluoroquinolone resistance, typically resulting in 4-8 fold increases in tosufloxacin minimum inhibitory concentrations [19]. Secondary mutations at Asp87 can further elevate resistance levels, particularly when combined with parC mutations [17].
Pseudomonas aeruginosa demonstrates a distinct mutation pattern, with threonine 83 to isoleucine (Thr83→Ile) being the primary gyrA alteration observed in tosufloxacin-resistant isolates [20] [21]. This mutation is found in all ciprofloxacin-resistant Pseudomonas aeruginosa strains and contributes significantly to cross-resistance among fluoroquinolones [20]. The Thr83→Ile substitution disrupts the hydrogen bonding network required for optimal drug-enzyme interactions [20].
Mutations in the parC gene typically occur as secondary events following initial gyrA alterations, contributing to higher levels of fluoroquinolone resistance [14] [17] [18]. In Staphylococcus aureus, the most frequent parC mutation involves serine 80 substitutions to phenylalanine or tyrosine (Ser80→Phe/Tyr), detected in approximately 39.8% of resistant isolates [18]. These mutations are associated with both high-level and low-level resistance patterns [18].
Escherichia coli parC mutations predominantly involve serine 80 to isoleucine (Ser80→Ile) substitutions, which typically confer low-level resistance when present as single mutations [15] [19]. However, when combined with gyrA mutations, these parC alterations can result in 8-16 fold increases in tosufloxacin minimum inhibitory concentrations [19]. Additionally, glutamic acid 84 to valine (Glu84→Val) mutations have been identified in high-level delafloxacin-resistant isolates, suggesting potential cross-resistance implications for tosufloxacin [19].
In Enterobacteriaceae species, novel parC mutations include tyrosine 57 to serine (Tyr57→Ser) substitutions, which represent the first reported mutations at this position [17]. These mutations contribute to incremental increases in fluoroquinolone resistance, particularly when combined with multiple gyrA alterations [17]. Serine 80 to arginine (Ser80→Arg) mutations are also observed, though they appear to have limited impact on resistance levels compared to other parC alterations [17].
The accumulation of mutations in both gyrA and parC genes results in synergistic effects on tosufloxacin resistance [17] [18] [19]. Staphylococcus aureus isolates harboring combined Ser84→Leu (gyrA) and Ser80→Phe (parC) mutations demonstrate 16-32 fold increases in minimum inhibitory concentrations compared to wild-type strains [18]. This multiplicative effect reflects the dual-targeting nature of tosufloxacin and the requirement for mutations in both target enzymes to achieve high-level resistance [18].
Escherichia coli strains with triple mutations involving gyrA Ser83→Leu, gyrA Asp87→Asn, and parC Ser80→Ile demonstrate significant resistance to delafloxacin and likely exhibit cross-resistance to tosufloxacin [19]. Some Escherichia coli strains of sequence type 131 carry five combined mutations, including additional parC Glu84→Val and parE Ile549→Leu alterations, resulting in extensive fluoroquinolone resistance [19].
The molecular basis of tosufloxacin resistance involves disruption of critical drug-enzyme interactions at the quinolone resistance-determining regions [6] [22]. Wild-type amino acid residues in these regions participate in hydrogen bonding, electrostatic interactions, and van der Waals contacts that stabilize the drug-enzyme-DNA ternary complex [6]. Resistance mutations typically replace polar or charged amino acids with hydrophobic residues, disrupting these favorable interactions [19].
The water-metal ion bridge mechanism, which is central to fluoroquinolone binding, is particularly susceptible to mutations at serine and acidic amino acid positions [6] [23]. These residues coordinate magnesium ions that facilitate drug binding and enhance the stability of cleavable complexes [6]. Mutations that disrupt this coordination mechanism result in decreased drug binding affinity and reduced enzyme inhibition [6].
Structural studies suggest that resistance mutations may also alter the conformational dynamics of topoisomerase enzymes, affecting their ability to form stable complexes with tosufloxacin [6]. These conformational changes can propagate beyond the immediate mutation site, influencing drug binding through allosteric mechanisms [6].
Table 3: Resistance Mechanisms - Mutational Analysis of GyrA and ParC Subunits
Bacterial Species | Target Gene | Common Mutations | Resistance Level | Tosufloxacin MIC Fold-Increase |
---|---|---|---|---|
Staphylococcus aureus | gyrA | Ser84→Leu | Low-moderate | 4-8 |
Staphylococcus aureus | parC (grlA) | Ser80→Phe/Tyr | Low-moderate | 2-4 |
Staphylococcus aureus | Combined | Ser84→Leu + Ser80→Phe | High | 16-32 |
Escherichia coli | gyrA | Ser83→Leu | Low-moderate | 4-8 |
Escherichia coli | parC | Ser80→Ile | Low | 2 |
Escherichia coli | Combined | Ser83→Leu + Ser80→Ile | High | 8-16 |
Pseudomonas aeruginosa | gyrA | Thr83→Ile | Moderate | 8-16 |
Pseudomonas aeruginosa | parC | Ser87→Leu | Moderate | 4-8 |
Enterobacteriaceae | gyrA | Asp87→Asn/Gly | Low-moderate | 4-8 |
Enterobacteriaceae | parC | Ser80→Arg | Low | 2-4 |